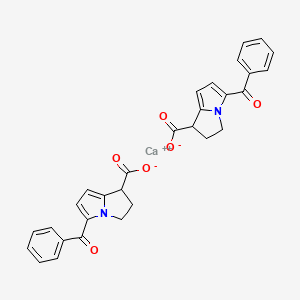
Ketorolac calcium
Vue d'ensemble
Description
Ketorolac calcium is a non-steroidal anti-inflammatory drug (NSAID) that is used as an analgesic drug with an efficacy close to that of the opioid family . It is mainly used for the short-term treatment of post-operative pain . It can inhibit prostaglandin synthesis by blocking cyclooxygenase (COX) .
Synthesis Analysis
Ketorolac is known to induce its therapeutic effect by inhibiting prostaglandin synthesis . It has been introduced as a compound with ionophoretic properties for calcium ions, showing that ketorolac induces mitochondrial Ca++ release . This reaction did not depend on an uncoupler-like action, because the drug does not collapse the internal negative membrane potential nor does it affect oxidative phosphorylation .Molecular Structure Analysis
The inherent stability and biochemical interaction of Ketorolac and its degradation products have been studied on the basis of quantum mechanical approaches . Density functional theory (DFT) with B3LYP/ 6-31G (d) has been employed to optimize the structures . The equilibrium geometry calculations support the optimized structures .Physical And Chemical Properties Analysis
This compound’s physical and chemical properties include its structure, chemical names, and classification . More detailed properties such as thermodynamic properties, frontier molecular orbital features, dipole moment, electrostatic potential, equilibrium geometry, vibrational frequencies, and atomic partial charges of these optimized structures were investigated .Applications De Recherche Scientifique
Analgesic Efficacy
Ketorolac has been extensively studied for its analgesic efficacy in various settings. For example, a randomized controlled trial evaluated the analgesic efficacy of different doses of intravenous ketorolac in emergency department patients with acute pain, finding substantial pain reduction without significant differences between the dose groups, highlighting its effectiveness as an analgesic (Motov et al., 2017).
Orthopedic Applications
In the context of orthopedic surgery, ketorolac's safety and effects on bone healing have been investigated. Studies have examined its use in children undergoing operative fracture care and found no increase in complication rates, suggesting its safety in pediatric orthopedic procedures (Kay et al., 2010).
Postoperative Applications
Ketorolac's role in postoperative pain management has been a subject of extensive research. For instance, its use in conjunction with spinal anesthesia was compared to magnesium sulfate, revealing ketorolac's stronger analgesic effect in postoperative patients, which supports its utility in enhancing post-surgical recovery (Alfian et al., 2018).
Ophthalmic Applications
The drug's efficacy in reducing ocular inflammation after surgeries like cataract extraction has also been documented, showcasing its versatility across different medical fields. A study demonstrated ketorolac's ability to significantly reduce biofilm formation by Staphylococcus epidermidis, a common pathogen in post-cataract endophthalmitis, further emphasizing its potential in ophthalmic applications (Rossetti et al., 2012).
Anti-inflammatory and Antiallergic Effects
Ketorolac's anti-inflammatory and antiallergic properties have been explored in various studies, such as its impact on reducing mast cell degranulation and allergic reactions, which has implications for its use in managing allergic conditions and inflammation (Leonardi et al., 2000).
Mécanisme D'action
Target of Action
Ketorolac Calcium primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by competitively inhibiting these enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of prostaglandins . It’s worth noting that while this compound inhibits both COX-1 and COX-2, its clinical efficacy is primarily derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, which leads to a reduction in inflammation, pain, and fever .
Pharmacokinetics
This compound exhibits good bioavailability, with 80-100% of the oral dose and 100% of the intravenous or intramuscular dose being absorbed . The drug is metabolized in the liver and has a half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . Approximately 91.4% of the drug is excreted by the kidneys, with the remaining 6.1% excreted via the biliary route .
Result of Action
The primary result of this compound’s action is a reduction in pain, inflammation, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses associated with these conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and liver function . Additionally, the drug’s efficacy and stability can be influenced by the pH of the environment, as well as by interactions with other medications .
Orientations Futures
Ketorolac has been shown to modulate Rac-1/HIF-1α/DDX3/β-catenin signalling via a tumor suppressor prostate apoptosis response-4 (Par-4) in renal cell carcinoma . This study can be helpful to understand the biochemical activities of Ketorolac and its degradents and to design a potent analgesic drug .
Analyse Biochimique
Biochemical Properties
Ketorolac Calcium plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins by blocking cyclooxygenase (COX), a key enzyme involved in the production of prostaglandins . Prostaglandins are biomolecules that play a crucial role in inflammation and pain signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the production of prostaglandins, which are involved in the transmission of pain signals in the spinal cord .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It non-selectively inhibits COX-1 and COX-2 enzymes, thereby decreasing the formation of prostaglandins . This inhibition prevents the normal production of prostaglandins and the conversion of arachidonic acid to pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has an analgesic effect within 30 minutes of administration, with a peak effect within 2-3 hours and typically lasts for 4-6 hours . It is highly protein-bound (99%), metabolized in the liver, and renally cleared .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent risk of delayed union in rodents treated with high doses of Ketorolac for 4 weeks or more. With treatment for 7 days or low doses, there is no evidence of risk of delayed union or nonunion .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is heavily metabolized via hydroxylation or conjugation in the liver. The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed rapidly and efficiently following oral and intramuscular doses in all species. The plasma half-life of Ketorolac ranges from 1.1 hours (rabbits) to 6.0 hours (humans) .
Propriétés
IUPAC Name |
calcium;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H13NO3.Ca/c2*17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;/h2*1-7,11H,8-9H2,(H,18,19);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGTDZMTWNBDA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CaN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167105-81-9 | |
| Record name | Ketorolac calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETOROLAC CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52541KD36N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



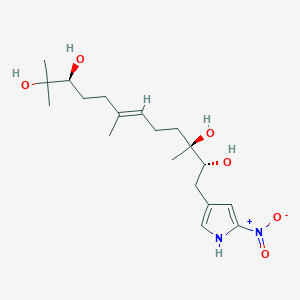

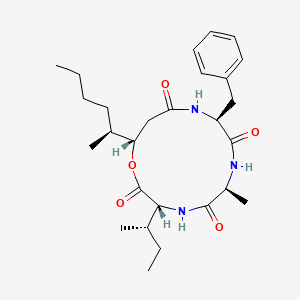
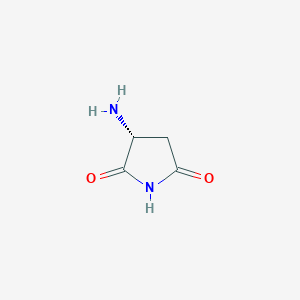
![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)
![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)
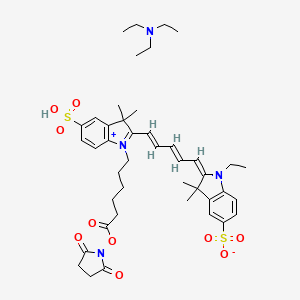
![N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B3025795.png)

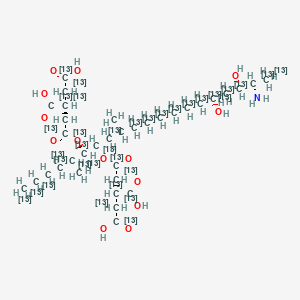
![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)


![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)